molecular formula C9H17N3O2 B3149398 N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide CAS No. 671793-62-7

N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

Cat. No.: B3149398
CAS No.: 671793-62-7
M. Wt: 199.25 g/mol
InChI Key: LNVKWEFBPODUTH-UHFFFAOYSA-N
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Description

N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is known for its unique structure, which includes a hydrazinyl group attached to a cyclohexane ring, making it a valuable compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by custom synthesis to meet specific purity and quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyclohexanecarboxamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide include:

  • N-(2-hydrazino-2-oxoethyl)cyclohexanecarboxamide
  • Glycine, N-(cyclohexylcarbonyl)-, hydrazide

Uniqueness

This compound is unique due to its specific hydrazinyl group attached to a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-12-8(13)6-11-9(14)7-4-2-1-3-5-7/h7H,1-6,10H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVKWEFBPODUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide
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N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide
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N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide
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N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide
Reactant of Route 5
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N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide
Reactant of Route 6
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N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

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